2-Isopropyl-4,5-dimethyloxazole

Description

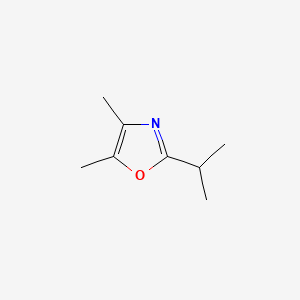

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-2-propan-2-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-5(2)8-9-6(3)7(4)10-8/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMVVHYBMWXHSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173168 | |

| Record name | 2-Isopropyl-4,5-dimethyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

174.00 to 176.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | 4,5-Dimethyl-2-(1-methylethyl)oxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19519-45-0 | |

| Record name | 4,5-Dimethyl-2-(1-methylethyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19519-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropyl-4,5-dimethyloxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019519450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isopropyl-4,5-dimethyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dimethyl-2-(1-methylethyl)oxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Isolation of 2 Isopropyl 4,5 Dimethyloxazole

Isolation and Identification from Botanical Sources

Research into the chemical constituents of various plants has led to the successful isolation and characterization of 2-Isopropyl-4,5-dimethyloxazole from the rhizomes of Boesenbergia rotunda.

This compound has been successfully isolated from the aqueous extract of the rhizomes of Boesenbergia rotunda (L.) Mansf., a plant belonging to the Zingiberaceae family. This plant, commonly known as fingerroot or Chinese ginger, is recognized for its rich composition of bioactive metabolites, including flavonoids, monoterpenes, and alkaloids. The identification of this specific oxazole (B20620) derivative adds to the known chemical diversity of this species.

Table 1: Isolation of this compound from Botanical Source

| Compound Name | Plant Species | Plant Part Used | Type of Extract |

| This compound | Boesenbergia rotunda | Rhizomes | Aqueous |

Boesenbergia rotunda is a member of the extensive Zingiberaceae family, which includes well-known plants such as ginger (Zingiber officinale), turmeric (Curcuma longa), and galangal (Alpinia galanga). mdpi.com While comprehensive studies have been conducted on the volatile and chemical profiles of numerous species within this family, the presence of this compound is not widely reported. Analyses of the volatile compounds from various Zingiberaceae plants typically identify a high abundance of monoterpenes and sesquiterpenes. nih.govresearchgate.net For instance, studies on ten different Zingiberaceae varieties identified 162 distinct compounds, the majority of which were terpenoids. nih.govresearchgate.net Similarly, detailed investigations of ginger and shell ginger (Alpinia zerumbet) have characterized their essential oils as being rich in compounds like α-zingiberene, camphene, β-phellandrene, 1,8-cineole, and various acetates, with no mention of this specific alkyl-substituted oxazole. nih.govzamorano.edu This suggests that this compound may be a relatively uncommon metabolite within the broader Zingiberaceae family, or its presence is limited to specific species and extraction methods.

Proposed Biosynthetic Pathways of Oxazole Derivatives in Natural Products

While the precise biosynthetic pathway for this compound has not been specifically elucidated, the formation of the oxazole ring in natural products is generally understood to follow established biochemical routes. In many natural products, particularly marine-derived alkaloids and peptides, the 1,3-oxazole heterocycle is believed to be biosynthesized from amino acid precursors. mdpi.com

The proposed general pathway involves two key steps:

Cyclodehydration: An amino acid precursor, such as serine or threonine, undergoes an initial cyclization and dehydration reaction.

Dehydrogenation/Oxidation: The resulting oxazoline (B21484) intermediate is then oxidized or dehydrogenated to form the stable, aromatic oxazole ring. mdpi.com

This process effectively converts the amino acid side chain and backbone into the core structure of the oxazole. The diverse substitutions found on natural oxazoles are determined by the specific amino acid precursors and subsequent enzymatic modifications.

Table 2: General Proposed Biosynthesis of the 1,3-Oxazole Ring

| Step | Process | Precursor/Intermediate | Product |

| 1 | Cyclodehydration | Amino Acid (e.g., Serine, Threonine) | Oxazoline Intermediate |

| 2 | Oxidation / Dehydrogenation | Oxazoline Intermediate | 1,3-Oxazole Ring |

Chemical Reactivity and Transformation Pathways of 2 Isopropyl 4,5 Dimethyloxazole

Electrophilic Substitution Reactions on the Oxazole (B20620) Ring

Electrophilic substitution on the oxazole ring is generally challenging due to the electron-withdrawing nature of the pyridine-like nitrogen atom, which deactivates the ring system towards electrophilic attack. pharmaguideline.comnumberanalytics.com However, the presence of electron-donating substituents, such as the isopropyl and dimethyl groups in 2-isopropyl-4,5-dimethyloxazole, can activate the ring, facilitating these reactions. pharmaguideline.comtandfonline.com The general order of reactivity for electrophilic substitution on the oxazole ring is C4 > C5 > C2. pharmaguideline.com

Halogenation is a key electrophilic substitution reaction for oxazoles. For 5-substituted oxazoles, highly regioselective bromination at the C4 position has been achieved. acs.org The choice of solvent plays a crucial role in directing the substitution. The use of dimethylformamide (DMF) as a solvent has been shown to significantly improve the C4/C2 bromination ratio. acs.orgorgsyn.org This selectivity is attributed to the equilibrium between the 2-lithiooxazole and its acyclic isonitrile enolate tautomer in polar aprotic solvents like DMF, which favors the acyclic form and subsequent reaction at the C4 position. orgsyn.org

While direct bromination studies on this compound are not extensively detailed, research on similarly substituted oxazoles provides a strong model for its expected behavior. For instance, various 5-substituted aryl and heteroaryl oxazoles undergo clean C4-bromination. acs.org These resulting 4-bromooxazoles are valuable intermediates, particularly for cross-coupling reactions like the Suzuki-Miyaura coupling to form more complex structures. acs.orgorgsyn.org

Table 1: Regioselective C4-Bromination of 5-Substituted Oxazoles

| Substrate (5-Substituted Oxazole) | Brominating Agent | Solvent | Product | Regioselectivity (C4:C2) | Reference |

|---|---|---|---|---|---|

| 5-(Thiophen-2-yl)oxazole | LiN(TMS)₂ then Br₂ | DMF/THF | 4-Bromo-5-(thiophen-2-yl)oxazole | >99.8:0.2 | orgsyn.org |

| 5-(4-Fluorophenyl)oxazole | LiN(TMS)₂ then Br₂ | DMF/THF | 4-Bromo-5-(4-fluorophenyl)oxazole | >97:3 | orgsyn.org |

| 5-(3-Thienyl)oxazole | LiN(TMS)₂ then Br₂ | DMF/THF | 4-Bromo-5-(3-thienyl)oxazole | >97:3 | orgsyn.org |

This interactive table summarizes the conditions and outcomes for the regioselective bromination of various oxazole derivatives, which serves as a model for the potential reactivity of this compound.

Nucleophilic Reactivity of the Oxazole Nitrogen Atom

The nitrogen atom at position 3 of the oxazole ring possesses pyridine-like characteristics, rendering it weakly basic and susceptible to reactions with electrophiles. pharmaguideline.comnumberanalytics.com It can be protonated by acids to form oxazolium salts and can undergo N-alkylation with alkylating agents to yield quaternary oxazolium salts. pharmaguideline.com The pKa of the conjugate acid of oxazole is approximately 0.8, indicating it is a very weak base. wikipedia.org The presence of alkyl groups, as in this compound, slightly enhances this basicity due to their electron-donating inductive effect. This reactivity at the nitrogen atom is significant as it can be used to activate the oxazole ring for other transformations, such as cycloaddition reactions. acs.orgacs.org

Cycloaddition Reactions (e.g., Diels-Alder)

Oxazoles can function as dienes in Diels-Alder cycloaddition reactions, a powerful tool for constructing six-membered rings, particularly pyridines and their derivatives. pharmaguideline.comnumberanalytics.comwikipedia.org The reaction involves the oxazole acting as a 4π-electron component (azadiene) reacting with a 2π-electron dienophile. pharmaguideline.com The reactivity in these cycloadditions is heavily influenced by substituents on the oxazole ring. Electron-donating groups on the oxazole facilitate reactions with electron-poor dienophiles (normal electron-demand Diels-Alder). pharmaguideline.com

Conversely, the oxazole ring itself is considered electron-deficient, which can hinder its participation as a diene. acs.orgacs.org However, activation can be achieved by protonation or alkylation of the oxazole nitrogen, which lowers the energy of the LUMO of the resulting oxazolium cation, making it more reactive in inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles like ethylene. acs.orgacs.orgnih.gov The initial cycloadduct formed is often unstable and undergoes subsequent aromatization, typically through the loss of the oxygen bridge, to yield a substituted pyridine. wikipedia.org The intramolecular variant of the oxazole Diels-Alder reaction (IMDAO) has been extensively used in the synthesis of complex alkaloids and other natural products. thieme-connect.com

Ring-Opening and Ring-Cleavage Reactions of Oxazole Derivatives

The oxazole ring, despite its aromatic character, is susceptible to ring-opening under various conditions.

Base-Induced Ring Opening : Strong bases can deprotonate the C2 position of the oxazole ring. wikipedia.org The resulting 2-lithiooxazoles are often unstable and can exist in equilibrium with an open-chain isonitrile enolate, which can be trapped. pharmaguideline.comwikipedia.orgcutm.ac.in This provides a pathway to functionalized acyclic compounds.

Nucleophilic Attack : While nucleophilic substitution on the oxazole ring is rare, nucleophilic attack, particularly at the C2 position, can lead to ring cleavage rather than substitution. pharmaguideline.com For example, reaction with nucleophiles like ammonia (B1221849) or formamide (B127407) can cleave the ring, which can then rearrange to form other heterocyclic systems like imidazoles. pharmaguideline.com

Reductive Cleavage : Strong reducing agents such as lithium aluminum hydride can induce reductive cleavage of the oxazole ring. For instance, diphenyl oxazole undergoes ring opening to yield 2-(benzylamino)-1-phenylethanol. youtube.com

Oxidative Cleavage : As discussed in the next section, strong oxidizing agents readily cleave the oxazole ring. pharmaguideline.com

A novel method for synthesizing substituted oxazoles involves the cyclization of 2-oxo-2-phenylethyl acetate (B1210297) and amines, proceeding through a chemoselective C-O bond cleavage under metal-free conditions. rsc.org

Oxidative Transformations of the Oxazole System

The oxazole ring is generally susceptible to oxidation, which often results in ring cleavage. pharmaguideline.comtandfonline.com Oxidizing agents like cold potassium permanganate, chromic acid, and ozone can open the oxazole ring. pharmaguideline.comyoutube.com For example, the oxidation of 4,5-diphenyloxazole (B1616740) can yield an imide and benzoic acid. cutm.ac.in

In a notable transformation, 2H-oxazoles (those unsubstituted at C2) can undergo a novel ring oxidation to the corresponding 2-oxazolone, a cyclic carbamate. nih.gov This reaction is catalyzed by the cytosolic enzyme aldehyde oxidase, not cytochrome P450, and involves the incorporation of an oxygen atom from water. nih.gov

The reaction of oxazoles with singlet oxygen has also been investigated. This proceeds via a [4+2] cycloaddition to form an unstable endoperoxide intermediate, which then decomposes. researchgate.net The introduction of substituents like methyl and phenyl groups influences the formation of these Diels-Alder oxygen-bridged adducts and their subsequent ring cleavage products. researchgate.net

Table 2: Oxidative Reactions of the Oxazole Ring

| Oxazole Derivative | Reagent/Condition | Product(s) | Reaction Type | Reference |

|---|---|---|---|---|

| Triphenyloxazole | Cold KMnO₄, Chromic Acid, or O₃ | 3 moles of Benzoic Acid | Oxidative Ring Cleavage | youtube.com |

| 4,5-Diphenyloxazole | Ceric Ammonium Nitrate (CAN) | Imide and Benzoic Acid | Oxidative Ring Cleavage | cutm.ac.in |

| 5-(3-Bromophenyl)oxazole | Mouse Liver Cytosols (Aldehyde Oxidase) | 5-(3-Bromophenyl)-2-oxazolone | Ring Oxidation | nih.gov |

| Oxazole | Singlet Oxygen (¹O₂) | Endoperoxide intermediate, then ring cleavage products | [4+2] Cycloaddition/Oxidation | researchgate.net |

This interactive table summarizes various oxidative transformations that oxazole derivatives can undergo.

Reductive Pathways (e.g., Catalytic Hydrogenation to Dihydro/Tetrahydrooxazoles)

Reduction of the oxazole ring can lead to partially or fully saturated derivatives. Simple reduction using sodium in ethanol (B145695) can saturate the double bonds to afford oxazolines (dihydrooxazoles). youtube.com Further reduction can lead to oxazolidines (tetrahydrooxazoles).

A significant advancement in this area is the catalytic asymmetric hydrogenation of substituted oxazoles to produce chiral oxazolines with high enantiomeric excess (up to 99% ee). nih.gov This transformation is achieved using a chiral ruthenium catalyst generated from Ru(η³-methallyl)₂(cod) and a trans-chelating chiral bisphosphine ligand like PhTRAP. This represents a key method for the catalytic asymmetric reduction of 5-membered aromatic rings containing multiple heteroatoms. nih.gov Similarly, iridium-based catalysts have been developed for the asymmetric hydrogenation of related structures. nih.gov These dihydrooxazole (oxazoline) and tetrahydrooxazole products are important chiral building blocks in organic synthesis. rsc.org

Acidity and Reactivity of Carbon Positions on the Oxazole Ring

The chemical behavior of the oxazole ring in this compound is characterized by the varied acidity and reactivity of its carbon atoms, particularly at the C2, C4, and C5 positions. The substituents on the ring, namely the isopropyl group at C2 and the methyl groups at C4 and C5, significantly influence these properties. The reactivity of oxazoles, especially in deprotonation reactions, is a subject of detailed study in heterocyclic chemistry.

The acidity of protons attached to the carbon atoms of the oxazole ring allows for deprotonation using strong bases, such as organolithium reagents like n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA), to form lithio intermediates. These intermediates are powerful nucleophiles that can react with various electrophiles, enabling the introduction of a wide range of functional groups onto the oxazole ring.

Research into the lithiation of substituted oxazoles has revealed important trends in regioselectivity. For instance, in the case of 2,5-diphenyloxazole, treatment with n-butyllithium can lead to deprotonation at the C4 position, though competitive reactions may occur. The choice of the base is crucial; using sec-butyllithium (B1581126) with a catalytic amount of lithium tetramethylpiperidide has been shown to preferentially form the 4-lithio-2,5-diphenyloxazole intermediate. lookchem.com This intermediate can then be trapped with various electrophiles to yield 4-substituted derivatives. lookchem.com

Furthermore, the substitution pattern on the oxazole ring dictates the site of deprotonation. In 2,4-diphenyloxazole, lithiation occurs readily at the 5-position. lookchem.com When alkyl groups are present on the ring, deprotonation can also occur at the α-carbon of the alkyl substituent, a reaction known as lateral lithiation. lookchem.comcdnsciencepub.com For example, deprotonation of 2-alkyloxazoles typically happens at the α-carbon in preference to the ring positions. lookchem.com

In the context of this compound, the C4 and C5 positions are substituted with methyl groups, and the C2 position bears an isopropyl group. Therefore, direct deprotonation of the oxazole ring at C4 or C5 is not possible as there are no protons attached to these carbons. Instead, the reactivity would be focused on the methyl and isopropyl substituents. Based on general principles, the methyl groups at C4 and C5 would be the most likely sites for deprotonation (lateral lithiation) when treated with a strong base. The relative acidity of the protons on the C4-methyl versus the C5-methyl group can be influenced by the electronic effects of the other substituents.

Studies on related dimethyl-substituted oxazoles have shown that deprotonation can sometimes occur at both methyl sites, leading to a mixture of products. rsc.org For instance, deprotonation of 2,5-dimethyloxazole (B1606727) derivatives was not always regiospecific, with reactions occurring at both the 2-methyl and 5-methyl positions. rsc.org However, converting the parent compound into an amide derivative can sometimes solve regioselectivity issues, directing deprotonation to a specific methyl group. rsc.org

The table below summarizes the expected reactivity at different carbon positions of the oxazole ring system based on studies of similarly substituted oxazoles.

| Position | Substituent | Expected Reactivity with Strong Base | Basis of Reactivity |

| C2 | Isopropyl | Potential for deprotonation at the α-carbon of the isopropyl group. | Deprotonation of 2-alkyloxazoles is known to occur at the α-carbon. lookchem.com |

| C4 | Methyl | Likely site for deprotonation (lateral lithiation). | General reactivity pattern for methyl-substituted oxazoles. cdnsciencepub.comrsc.org |

| C5 | Methyl | Likely site for deprotonation (lateral lithiation). | General reactivity pattern for methyl-substituted oxazoles. cdnsciencepub.comrsc.org |

It is important to note that the interplay of steric and electronic effects of the isopropyl and dimethyl groups in this compound would ultimately determine the precise regioselectivity of deprotonation reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Isopropyl 4,5 Dimethyloxazole

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR including COSY, HMQC, HMBC)

While experimental NMR spectra for 2-Isopropyl-4,5-dimethyloxazole are not widely available in public databases, its structure allows for a detailed prediction of the expected signals and correlations, which are fundamental for its characterization.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.

A septet for the single methine proton (-CH) of the isopropyl group, resulting from coupling to the six adjacent methyl protons.

A doublet for the six equivalent methyl protons (-CH₃) of the isopropyl group, caused by coupling to the single methine proton.

Two separate singlets for the two methyl groups attached to the oxazole (B20620) ring at positions C4 and C5, which are in different chemical environments and thus not equivalent.

¹³C-NMR Spectroscopy: The carbon NMR spectrum should display eight signals, one for each unique carbon atom in the structure.

Three signals in the aromatic region corresponding to the oxazole ring carbons: C2 (where the isopropyl group is attached), C4, and C5.

Five signals in the aliphatic region: one for the isopropyl methine carbon, one for the two equivalent isopropyl methyl carbons, and two distinct signals for the methyl carbons at C4 and C5.

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the isopropyl methine proton and the isopropyl methyl protons, confirming the presence of the isopropyl fragment.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the carbon signals of the atoms they are directly bonded to. It would definitively link each predicted ¹H signal to its corresponding ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. Key expected correlations include:

The isopropyl methine proton to the C2 of the oxazole ring.

The isopropyl methyl protons to the C2 and the methine carbon of the isopropyl group.

The C4-methyl protons to the C4 and C5 carbons of the oxazole ring.

The C5-methyl protons to the C5 and C4 carbons of the oxazole ring.

| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| C2 | - | - | ~165-170 | From Isopropyl-CH, Isopropyl-CH₃ |

| C4 | - | - | ~135-140 | From C4-CH₃, C5-CH₃ |

| C5 | - | - | ~125-130 | From C5-CH₃, C4-CH₃ |

| Isopropyl-CH | ~3.0-3.4 | septet | ~28-32 | To C2, Isopropyl-CH₃ |

| Isopropyl-CH₃ | ~1.2-1.4 | doublet | ~20-23 | To Isopropyl-CH, C2 |

| C4-CH₃ | ~2.1-2.3 | singlet | ~10-12 | To C4, C5 |

| C5-CH₃ | ~2.0-2.2 | singlet | ~9-11 | To C5, C4 |

Infrared and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes. While specific experimental spectra for this compound are not documented in readily accessible literature, the expected absorption bands can be predicted from its structure.

C-H Vibrations: The molecule contains sp³-hybridized C-H bonds in the isopropyl and methyl groups. These would produce stretching vibrations in the 2850-3000 cm⁻¹ region and bending vibrations around 1365-1465 cm⁻¹.

Oxazole Ring Vibrations: The aromatic oxazole ring has characteristic vibrations. The C=N stretching vibration typically appears in the 1640-1680 cm⁻¹ range. The C=C stretching of the ring would be observed around 1500-1600 cm⁻¹.

C-O-C Vibrations: The ether-like C-O-C single bond stretch within the oxazole ring is expected to produce a strong absorption band, typically in the 1050-1250 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl C-H | Stretch | 2850-3000 | Medium-Strong |

| Oxazole C=N | Stretch | 1640-1680 | Medium |

| Oxazole C=C | Stretch | 1500-1600 | Medium |

| Alkyl C-H | Bend | 1365-1465 | Medium |

| Oxazole C-O-C | Asymmetric Stretch | 1050-1250 | Strong |

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bond vibrations, which are often weak in IR spectra.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. For this compound (C₈H₁₃NO), HRMS would confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺, which has a calculated monoisotopic mass of 139.0997 Da. hmdb.canist.gov

Electron Ionization (EI) mass spectrometry, often coupled with Gas Chromatography (GC-MS) as used in its identification in natural products, provides insight into the molecule's structure through its fragmentation pattern. ukm.my The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 139. The primary fragmentation pathways would likely involve the loss of stable radicals and neutral molecules from the parent structure.

Loss of Isopropyl Group: A significant fragment would likely be observed at m/z 96, corresponding to the loss of the isopropyl radical (•CH(CH₃)₂).

Loss of a Methyl Group: Fragmentation could occur via the loss of a methyl radical (•CH₃) from either the ring or the isopropyl group, leading to a fragment at m/z 124.

Ring Cleavage: Complex rearrangements and cleavage of the oxazole ring would produce a series of smaller, characteristic ions.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 139 | [C₈H₁₃NO]⁺• (Molecular Ion) | - |

| 124 | [C₇H₁₀NO]⁺ | •CH₃ |

| 96 | [C₅H₆NO]⁺ | •C₃H₇ |

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The oxazole ring in this compound acts as a chromophore. Although a specific experimental spectrum is not publicly documented, the expected transitions can be inferred. The compound would likely exhibit absorption bands in the UV region corresponding to:

π → π transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the oxazole ring.

n → π transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen or oxygen lone pairs) to a π* antibonding orbital.

These transitions provide information about the electronic structure and extent of conjugation in the molecule.

X-ray Crystallography for Three-Dimensional Molecular Structure and Conformation

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. However, this technique is contingent upon the ability to grow a high-quality single crystal. There are no reports in the scientific literature of a crystal structure for this compound. rsc.orgscience.govacs.org This suggests the compound may be a liquid or a low-melting-point solid under ambient conditions, making single-crystal growth challenging. If a crystal structure were obtained, it would precisely define all bond lengths, bond angles, and the conformation of the isopropyl group relative to the planar oxazole ring.

Advanced Thermal Analysis Techniques for Stability Studies

Advanced thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of a compound.

DSC would be used to determine melting and boiling points with high precision and to identify any other phase transitions.

TGA would measure the change in mass of the sample as a function of temperature, revealing its decomposition temperature and thermal stability profile.

Specific TGA or DSC data for this compound are not available in the public domain. Such studies would be essential for understanding its thermal limits and degradation pathways.

Computational and Theoretical Studies on 2 Isopropyl 4,5 Dimethyloxazole and Oxazole Ring Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have proven to be powerful tools for investigating the intricacies of oxazole (B20620) derivatives. researchgate.netirjweb.com These computational approaches allow for the detailed examination of electronic structures, molecular geometries, and reactivity patterns, offering a microscopic understanding of these heterocyclic compounds. researchgate.netirjweb.com DFT methods, such as B3LYP, are frequently employed due to their balance of computational cost and accuracy in predicting the properties of organic molecules. irjweb.commdpi.com

The electronic properties of oxazole derivatives are central to their reactivity and potential applications. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller energy gap suggests that the molecule is more reactive. irjweb.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Oxazole | -9.54 | 0.87 | 10.41 |

| 2-Methyloxazole | -9.21 | 0.98 | 10.19 |

| 4-Methyloxazole | -9.25 | 1.02 | 10.27 |

This table provides illustrative data based on general findings for substituted oxazoles. Actual values for 2-isopropyl-4,5-dimethyloxazole would require specific calculations.

Computational methods are extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. researchgate.netmdpi.com For this compound, this would involve calculating the precise bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Studies on the parent oxazole molecule and its derivatives have established that the oxazole ring is nearly planar. researchgate.netresearchgate.net The bond lengths and angles are influenced by the substituents attached to the ring. For example, the C-C bond length within the oxazole ring can be affected by the presence of methyl or isopropyl groups. semanticscholar.org DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or higher basis set, have been shown to provide optimized geometries that are in good agreement with experimental data where available. mdpi.comajchem-a.com

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G++) |

|---|---|---|

| Bond Length | N-C | 1.261 Å |

| Bond Length | C-C | 1.331 Å |

| Bond Length | C-O | 1.388 Å |

| Bond Angle | N-C-O | 114.1° |

| Bond Angle | O-C-C | 107.4° |

This table presents illustrative data for the parent oxazole ring. The geometry of this compound would be influenced by its specific substituents.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. researchgate.netwolfram.com It helps in identifying the regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net These maps are crucial for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. ajchem-a.com

In the case of this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the oxazole ring, making it a likely site for electrophilic attack. ajchem-a.com The oxygen atom would also exhibit negative potential. Conversely, the hydrogen atoms of the alkyl groups would show regions of positive potential. nih.gov The specific distribution of electrostatic potential provides insights into the molecule's reactivity and intermolecular interactions. researchgate.net

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various indices. irjweb.com These include chemical potential, global hardness, and electrophilicity index. Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, making it less reactive, while a "soft" molecule has a small gap and is more reactive. irjweb.com

The electrophilicity index (ω) quantifies the ability of a species to accept electrons. These parameters, derived from the HOMO and LUMO energies, allow for a quantitative comparison of the reactivity of different oxazole derivatives. irjweb.com For this compound, these calculations would predict its general reactivity and how it compares to other substituted oxazoles. irjweb.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding the properties of a single molecule, molecular dynamics (MD) simulations provide insights into the behavior of molecules over time, including their conformational flexibility and interactions with other molecules. scbt.com For a molecule like this compound, MD simulations could be used to explore the rotational freedom of the isopropyl group and to study how the molecule interacts with solvents or other chemical species. These simulations are particularly useful for understanding the behavior of molecules in a condensed phase, which is more representative of real-world chemical systems.

Computational Modeling of Reaction Mechanisms (e.g., Ring Opening, Cycloadditions)

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving oxazoles. tandfonline.com For instance, DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a detailed understanding of reaction pathways, such as the ring-opening of oxazoles or their participation in cycloaddition reactions. tandfonline.compharmaguideline.com

Oxazoles can act as dienes in Diels-Alder reactions, and computational studies can predict the feasibility and stereoselectivity of such reactions. tandfonline.com The van Leusen oxazole synthesis, a common method for preparing oxazoles, involves a 1,3-dipolar cycloaddition, a process that can be modeled computationally to understand its intricacies. nih.gov For this compound, computational modeling could be used to predict its reactivity in various transformations and to design new synthetic routes. researchgate.net

Ligand-Target Interactions via Molecular Docking and Pharmacophore Modeling

Molecular docking and pharmacophore modeling are powerful computational tools used to predict and analyze the interactions between a ligand, such as an oxazole derivative, and its biological target, typically a protein or enzyme. These methods are crucial in modern drug discovery for identifying potential drug candidates and understanding their mechanisms of action.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target, forming a stable complex. For instance, in studies of oxazole derivatives as potential anticancer agents, docking has been used to investigate their binding to the colchicine (B1669291) binding site of tubulin. The results revealed favorable interactions and reasonable docking scores, suggesting a plausible mechanism of action for their observed inhibitory effects on cancer cell lines. daneshyari.com Similarly, docking studies on oxazole-linked oxadiazole derivatives targeting leukemia have shown stable interactions with the tyrosine kinase enzyme, with the ligand binding securely within the active site. nih.gov In the context of anti-inflammatory research, molecular docking has been employed to understand how pyrrolo[3,4-c]pyrrole (B14788784) derivatives with a piperazine (B1678402) moiety interact with cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific target. This model then serves as a template for screening large virtual libraries of compounds to find new potential hits. researchgate.net For example, pharmacophore models have been successfully generated for benzoxazole (B165842) derivatives to distinguish their cytotoxic activities against cancerous and non-cancerous cell lines. nih.gov These models have also been instrumental in the rational design of potent and selective S1P1 agonists based on triazole and oxazole scaffolds. researchgate.netmedchemexpress.com The combination of these computational techniques allows researchers to prioritize the synthesis of compounds with the highest likelihood of biological activity, thereby accelerating the drug development process. nih.gov

A summary of representative molecular docking studies on oxazole derivatives is presented below:

| Oxazole Derivative Class | Target Protein | Key Findings | Reference |

| 1,3-Oxazole derivatives | Tubulin (colchicine binding site) | Favorable interactions and reasonable docking scores, suggesting a mechanism for anticancer activity. | daneshyari.com |

| Oxazole-linked oxadiazoles | Tyrosine Kinase | Stable interactions within the active site, indicating potential for leukemia treatment. | nih.gov |

| Imidazo[2,1-b] nih.govnih.govnih.govthiadiazoles | TGF-β Type I Receptor Kinase | Strong hydrogen bonding and hydrophobic interactions within the active site. | nih.gov |

| Pyrrolo[3,4-c]pyrrole derivatives | COX-1, COX-2, LOX | Provided insights into the structural basis of dual inhibition of these inflammatory enzymes. | nih.gov |

Development and Validation of Computational Models for Oxazole Derivatives

The development and validation of robust computational models are fundamental to the in silico design and screening of novel oxazole derivatives. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this area, aiming to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

QSAR models are built using a dataset of compounds with known activities. Various molecular descriptors, which quantify different aspects of a molecule's structure and properties, are calculated. Statistical methods are then used to create a model that can predict the activity of new, untested compounds. For instance, predictive QSAR models have been developed for oxazole derivatives to identify potent antiviral agents against the Varicella-zoster virus (VZV). nih.gov These models, developed using the Online Chemical Modeling Environment (OCHEM), demonstrated high predictive accuracy with a coefficient of determination (q²) of 0.83-0.84 on an external test set. nih.gov

Similarly, QSAR studies have been performed on azole derivatives targeting the human cytomegalovirus (HCMV), achieving a balanced accuracy of 76–83% in predicting the activity of new compounds. nih.gov In the realm of anticancer research, QSAR models for 1,3-oxazole derivatives as tubulin inhibitors have shown excellent statistics, with total accuracies of 0.95–0.97 on test sets. daneshyari.com These models were further validated by synthesizing and testing new derivatives, confirming their inhibitory effects. daneshyari.com

The validation of these computational models is a critical step to ensure their reliability. This is typically done through internal validation techniques like cross-validation and external validation using an independent test set of compounds. daneshyari.comnih.gov A well-validated model can then be confidently used to screen virtual libraries of compounds, significantly narrowing down the number of candidates for synthesis and experimental testing. nih.gov

The table below summarizes key statistical parameters from various QSAR modeling studies on oxazole derivatives:

| Study Focus | Modeling Platform/Method | Key Validation Statistic | Outcome | Reference |

| Anti-VZV Agents | OCHEM / Machine Learning | q² = 0.83-0.84 (external test set) | Identified 7 promising oxazole derivatives, 2 of which showed in vitro activity. | nih.gov |

| Anti-HCMV Agents | OCHEM / QSAR | Balanced Accuracy = 76–83% (external test set) | Identified 5 promising new compounds, 2 of which showed some in vitro activity. | nih.gov |

| Anticancer Agents (Tubulin Inhibitors) | Associative Neural Networks (ANN) / QSAR | Total Accuracy = 0.95–0.97 (test set) | Validated by synthesizing 11 new derivatives, all showing inhibitory effects. | daneshyari.com |

Applications of 2 Isopropyl 4,5 Dimethyloxazole in Advanced Organic Synthesis and Materials Science

Utilization as Versatile Synthetic Building Blocks and Intermediates

The oxazole (B20620) scaffold is a prominent feature in many biologically active compounds and complex molecular architectures. Consequently, 2-isopropyl-4,5-dimethyloxazole serves as a crucial building block and intermediate in organic synthesis. The oxazole ring can undergo various transformations, allowing for the introduction of diverse functional groups.

The reactivity of the oxazole ring enables its participation in several key reactions:

Oxidation: The oxazole ring can be oxidized to yield corresponding oxazole derivatives, which can serve as precursors for other functional groups.

Reduction: Reduction of the oxazole ring can lead to the formation of oxazoline (B21484) or other saturated heterocyclic systems, expanding the structural diversity of accessible compounds.

Substitution Reactions: Both electrophilic and nucleophilic substitution reactions can occur on the oxazole ring, providing pathways to a wide array of substituted oxazole derivatives.

These transformations underscore the role of this compound as a versatile intermediate for constructing more complex molecules. Its structural attributes are particularly valuable in the synthesis of pharmaceutical compounds and other fine chemicals.

Role in Ligand Design for Catalysis (e.g., Homogeneous, Asymmetric Catalysis)

The steric and electronic properties of this compound and its derivatives make them suitable candidates for ligand design in catalysis. While direct applications of this specific compound in catalysis are not extensively documented in the provided results, the broader class of oxazoline-containing ligands is well-established in both homogeneous and asymmetric catalysis.

The nitrogen atom in the oxazole ring can coordinate to a metal center, and the substituents on the ring can influence the steric and electronic environment of the resulting metal complex. This modulation is critical for controlling the activity and selectivity of catalysts. For instance, the steric bulk provided by the isopropyl and dimethyl groups in similar oxazoline structures is a key factor in achieving high enantioselectivity in asymmetric reactions.

Integration into Novel Material Systems

The unique properties of the oxazole nucleus have led to its incorporation into various novel material systems, from luminescent materials to functional polymers.

Luminescent and Optoelectronic Materials

Oxadiazole derivatives, which share a similar five-membered heterocyclic ring structure with an N-C-O linkage, are known to be used in the development of luminescent and optoelectronic materials. researchgate.net While specific data on this compound is limited in this context, the general class of oxazole-containing compounds is explored for these applications due to their electronic properties and potential for creating conjugated systems that can exhibit fluorescence or other photophysical phenomena.

Functional Polymers and Frameworks

Oxadiazole-containing compounds have been investigated for their use in the creation of functional polymers. researchgate.net These polymers can exhibit desirable properties such as thermal stability. Similarly, metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters bridged by organic ligands. gdut.edu.cnkuleuven.bersc.org The nitrogen and oxygen atoms in the oxazole ring of compounds like this compound offer potential coordination sites for metal ions, making them candidates for use as organic linkers in the synthesis of novel MOFs with tailored properties for applications in catalysis, separation, and gas storage. frontiersin.org

Applications in Corrosion Inhibition Mechanisms

Oxazole and its derivatives have demonstrated effectiveness as corrosion inhibitors for various metals and alloys. The mechanism of inhibition is primarily attributed to the adsorption of the organic molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.

The adsorption process is facilitated by the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the aromatic oxazole ring. These features allow the molecule to interact with the vacant d-orbitals of the metal atoms. The formation of this protective layer can occur through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation).

Studies on similar heterocyclic compounds, such as 2,5-bis(4-dimethylaminophenyl)-1,3,4-oxadiazole, have shown that the inhibitor molecules can be incorporated into an iron oxide/hydroxide mixture on the surface of carbon steel, leading to significant corrosion inhibition. researchgate.net The aromatic rings in these molecules are believed to enhance adsorption on the steel surface, resulting in more effective protection. researchgate.net

Contribution to Agrochemical Research as Chemical Scaffolds and Components

The oxazole ring is a key structural motif in a variety of agrochemicals, including herbicides and pesticides. The biological activity of these compounds is often linked to the specific substitution pattern on the heterocyclic ring. This compound, as a substituted oxazole, represents a valuable scaffold for the development of new agrochemical agents. ontosight.aiuni.lu By modifying the substituents on the oxazole core, researchers can fine-tune the biological activity and selectivity of the resulting compounds, aiming to create more effective and environmentally benign crop protection solutions.

Precursors for Flavor and Aroma Compounds (e.g., Through Strecker Degradation to Oxazolines)

While this compound is recognized as a flavor component in various foods, current scientific literature does not provide significant evidence to support its role as a precursor for other flavor and aroma compounds, specifically through the Strecker degradation pathway to form oxazolines. The Strecker degradation is a well-established series of chemical reactions that produce aldehydes and α-aminoketones, which are key contributors to the aroma of cooked foods. This process involves the reaction of an α-amino acid with a dicarbonyl compound.

However, the existing body of research primarily focuses on the formation of oxazoles from other precursor molecules rather than their subsequent degradation or transformation into other significant flavor compounds like oxazolines. Scientific investigations have yet to detail a specific pathway where this compound itself acts as a reactant in a Strecker-type degradation to yield oxazolines or other aroma-active compounds. Therefore, its primary role in food chemistry is currently understood as a contributor to flavor rather than a precursor for the generation of new flavor molecules.

Further research would be necessary to explore the potential reactivity of this compound under various food processing conditions and to determine if it can indeed participate in further reactions, such as the Strecker degradation, to influence the final flavor profile of a product.

Future Research Directions and Emerging Trends in 2 Isopropyl 4,5 Dimethyloxazole Chemistry

Design and Synthesis of Novel Oxazole-Based Chemical Scaffolds with Tunable Properties

The development of novel chemical scaffolds is a cornerstone of modern medicinal chemistry and materials science. nih.gov For 2-isopropyl-4,5-dimethyloxazole, future research will likely focus on its use as a building block for more complex molecular architectures with finely-tuned properties.

Detailed Research Findings: Researchers are increasingly interested in creating libraries of oxazole (B20620) derivatives by modifying the core structure. nih.gov For a compound like this compound, this could involve the introduction of various functional groups at the C2-isopropyl position or the C4 and C5 methyl groups. The goal is to modulate electronic properties, steric hindrance, and ultimately, the biological activity or material characteristics of the resulting molecules. mdpi.com A modular approach to synthesis, where different fragments can be easily combined, is a key trend. mdpi.com This allows for the rapid generation of diverse structures for screening in various applications, from pharmaceuticals to organic electronics. nih.govnumberanalytics.com

Interactive Data Table: Strategies for Tuning Oxazole Scaffold Properties

| Modification Strategy | Target Property to Tune | Potential Application | Supporting Evidence |

| Introduction of diverse substituents | Electronic properties, solubility, lipophilicity | Drug discovery, materials science | nih.govmdpi.com |

| Incorporation into macrocycles | Conformation, binding affinity | Biologically active agents | mdpi.com |

| Polymerization of oxazoline (B21484) precursors | Thermal stability, biocompatibility | Advanced materials, biomedical devices | rsc.org |

Exploration of Sustainable and Green Synthetic Methodologies for Scalable Production

The chemical industry is under increasing pressure to adopt more environmentally friendly practices. Consequently, a major trend in oxazole chemistry is the development of sustainable and green synthetic methods. ijpsonline.com

Detailed Research Findings: Traditional methods for synthesizing oxazoles often involve harsh reagents and generate significant waste. ijpsonline.com Future research will prioritize the use of greener alternatives. This includes the application of microwave-assisted synthesis, ultrasound irradiation (sonochemistry), and the use of environmentally benign solvents like ionic liquids or deep eutectic solvents. ijpsonline.comnih.gov These methods not only reduce the environmental impact but can also lead to higher yields, shorter reaction times, and improved purity of the final products. ijpsonline.commdpi.com For the scalable production of this compound, research into continuous flow synthesis is also a promising direction, offering better control over reaction parameters and enhanced safety. ijpsonline.com

Development of Highly Selective and Potent Catalytic Systems Utilizing Oxazole Ligands

Chiral oxazoline-containing ligands are well-established in asymmetric catalysis for their ability to induce high levels of enantioselectivity in a wide range of chemical transformations. acs.orgnih.gov

Detailed Research Findings: Future research will focus on designing and synthesizing new generations of oxazole-based ligands derived from structures like this compound. The aim is to develop catalytic systems with even higher selectivity and potency. nih.gov This involves the strategic placement of substituents on the oxazole ring to fine-tune the steric and electronic environment around the metal center. acs.org The development of catalysts that can operate under milder conditions, with lower catalyst loadings, and in greener solvents is a key objective. The modular nature of oxazoline ligand synthesis allows for the creation of extensive libraries for high-throughput screening to identify optimal catalysts for specific reactions. acs.org

Advanced Characterization Techniques for In-Situ Monitoring of Oxazole Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new reactivity. The use of advanced characterization techniques for real-time monitoring of oxazole reactions is an emerging trend.

Detailed Research Findings: Techniques such as in-situ NMR spectroscopy, Raman spectroscopy, and mass spectrometry can provide valuable insights into the formation of intermediates, transition states, and byproducts during the synthesis of oxazoles. This information is invaluable for optimizing reaction conditions to maximize yield and minimize impurities. For instance, monitoring the cyclodehydration of the corresponding β-hydroxy amide precursor to this compound in real-time could reveal the influence of different catalysts and reaction conditions on the reaction rate and pathway.

Interdisciplinary Research at the Interface of Oxazole Chemistry, Nanotechnology, and Biomimetics

The convergence of different scientific disciplines often leads to groundbreaking discoveries. The interface of oxazole chemistry with nanotechnology and biomimetics is a particularly exciting area of future research. nih.gov

Detailed Research Findings: In nanotechnology, oxazole-containing molecules can be used to functionalize nanoparticles, creating hybrid materials with unique optical, electronic, or catalytic properties. researchgate.net For example, this compound could be incorporated into polymers that self-assemble into nanostructures for drug delivery applications. In the realm of biomimetics, researchers are inspired by naturally occurring oxazole-containing compounds to design and synthesize new molecules that mimic the function of biological systems. nih.gov This could involve creating synthetic receptors or enzymes based on an oxazole scaffold.

Computational-Driven Discovery and Optimization of Oxazole Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design and optimization of molecules with desired properties. jcchems.com

Detailed Research Findings: In the context of this compound, computational methods can be employed to predict its physicochemical properties, reactivity, and potential biological activity. jcchems.com Molecular docking studies can be used to screen virtual libraries of its derivatives against various biological targets to identify potential drug candidates. researcher.lifemdpi.com Furthermore, density functional theory (DFT) calculations can provide insights into the electronic structure and reactivity of the oxazole ring, guiding the design of new synthetic reactions and catalysts. mdpi.com This in silico approach significantly accelerates the discovery and optimization process, reducing the time and cost associated with experimental work. jcchems.com

Interactive Data Table: Computational Approaches in Oxazole Research

| Computational Method | Application | Predicted Outcome | Supporting Evidence |

| Molecular Docking | Virtual screening of derivatives | Binding affinity to biological targets | researcher.lifemdpi.com |

| Density Functional Theory (DFT) | Elucidation of electronic structure | Reactivity, spectroscopic properties | mdpi.com |

| Molecular Dynamics (MD) Simulation | Study of conformational dynamics | Stability of ligand-receptor complexes | mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity | Correlation between structure and activity | tandfonline.com |

Addressing Challenges in Stability and Functionalization of the Oxazole Ring System

Despite the widespread utility of oxazoles, challenges related to their stability and functionalization remain.

Detailed Research Findings: The oxazole ring can be susceptible to degradation under certain conditions, such as exposure to strong acids or oxidizing agents. nih.gov Research is ongoing to develop more robust oxazole derivatives and to understand the mechanisms of their degradation. For instance, the stability of oxazoles can be influenced by the nature and position of substituents on the ring. nih.gov Another challenge lies in the regioselective functionalization of the oxazole ring. Developing new synthetic methods that allow for the precise introduction of functional groups at specific positions is a key area of future research. nih.gov This will enable the synthesis of a wider range of complex oxazole-containing molecules with tailored properties.

Q & A

Q. How is 2-Isopropyl-4,5-dimethyloxazole identified in plant extracts, and what analytical parameters ensure reliability?

To identify this compound in plant matrices, gas chromatography-mass spectrometry (GC-MS) is commonly employed. For example, in the ethyl acetate extract of Cremastra appendiculata, the compound was detected at a retention time of 5.255 min with a relative content of 3.83% . Key parameters include:

- Column selection : Polar or semi-polar capillary columns (e.g., DB-5MS) for optimal separation.

- Ionization mode : Electron impact (EI) at 70 eV for fragmentation patterns.

- Quantification : Relative peak area normalization with internal standards to mitigate matrix effects.

Validation requires comparison with synthetic standards and spectral library matching (e.g., NIST or Wiley databases). This method is also applicable to detecting oxazole derivatives in cocoa butter .

Q. What synthetic routes are used to prepare oxazole derivatives such as this compound?

A common approach involves cyclization reactions using amino-oxazole precursors. For instance, 2-Amino-4,5-dimethyloxazole reacts with phenacyl bromide to form substituted oxazolium salts under reflux conditions . General steps include:

- Reagent selection : Electrophilic agents (e.g., alkyl halides) for substitution at the oxazole ring.

- Solvent optimization : Polar aprotic solvents like DMSO or ethanol to enhance reaction kinetics.

- Purification : Crystallization using water-ethanol mixtures or column chromatography.

Yield optimization requires controlled temperature (e.g., reflux at 80–100°C) and stoichiometric adjustments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the reported natural occurrence of this compound across studies?

Discrepancies may arise from variations in extraction methods (e.g., solvent polarity, temperature) or ecological factors affecting plant metabolite profiles. To address this:

- Cross-validation : Compare GC-MS data from multiple studies, ensuring consistent column types and ionization settings.

- Ecological controls : Analyze environmental factors (soil composition, climate) influencing biosynthesis in plant sources like Cremastra appendiculata and cocoa butter .

- Isotopic labeling : Use -labeled precursors to trace biosynthetic pathways and confirm endogenous production.

Q. What advanced techniques characterize the crystal structure of oxazole derivatives?

X-ray crystallography is critical for structural elucidation. For example, the crystal structure of 2-Amino-3-phenacyl-4,5-dimethyloxazolium Bromide was determined with:

- Unit cell parameters : Monoclinic system (), Å, Å, Å, .

- Data collection : MoKα radiation ( Å), ω-scan mode, and range up to 29.3°.

- Refinement : R-factor convergence () using software like SHELXL. This approach ensures precise bond angle and torsion angle measurements .

Q. How do reaction conditions influence the yield of this compound in heterocyclic synthesis?

Yield optimization depends on:

- Catalyst selection : Organotin catalysts (e.g., triphenylstannyl derivatives) enhance regioselectivity in oxazole ring formation .

- Solvent effects : Ethanol or DMSO improves solubility of intermediates, reducing side reactions.

- Temperature control : Prolonged reflux (e.g., 18 hours) increases conversion rates but risks decomposition; shorter durations (4–6 hours) balance yield and purity .

For example, reactions with substituted benzaldehydes in glacial acetic acid achieve 65–74% yields under controlled reflux .

Q. Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.